molecular formula C14H10N4O6 B3065474 1,2-Bis(4-nitrobenzoyl)hydrazine CAS No. 4402-22-6

1,2-Bis(4-nitrobenzoyl)hydrazine

Cat. No.: B3065474
CAS No.: 4402-22-6
M. Wt: 330.25 g/mol
InChI Key: TVWCBXOCFSQNHO-UHFFFAOYSA-N
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Description

1,2-Bis(4-nitrobenzoyl)hydrazine is an organic compound with the molecular formula C14H10N4O6 It is characterized by the presence of two 4-nitrobenzoyl groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-nitrobenzoyl)hydrazine can be synthesized through the reaction of 4-nitrobenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane. The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-nitrobenzoyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvent.

    Condensation: Aldehydes or ketones, acidic or basic catalyst, organic solvent.

Major Products Formed

Scientific Research Applications

1,2-Bis(4-nitrobenzoyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-nitrobenzoyl)hydrazine involves its interaction with molecular targets through its functional groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two nitrobenzoyl groups, which impart distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

4-nitro-N'-(4-nitrobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6/c19-13(9-1-5-11(6-2-9)17(21)22)15-16-14(20)10-3-7-12(8-4-10)18(23)24/h1-8H,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWCBXOCFSQNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196015
Record name 1,2-Bis(4-nitrobenzoyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4402-22-6
Record name 1,2-Bis(4-nitrobenzoyl)hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004402226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC42950
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(4-nitrobenzoyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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